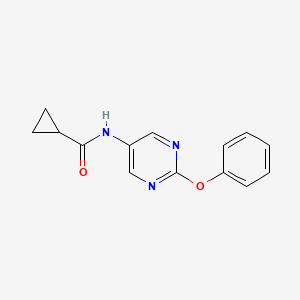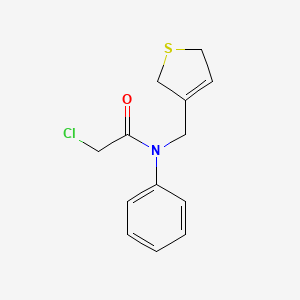![molecular formula C10H11F3N6 B2592172 6-Piperazino-3-(trifluorometil)[1,2,4]triazolo[4,3-b]piridazina CAS No. 338748-56-4](/img/structure/B2592172.png)
6-Piperazino-3-(trifluorometil)[1,2,4]triazolo[4,3-b]piridazina
Descripción general
Descripción
6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core with a piperazine and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound is being investigated for its potential antitumor properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its utility in cancer therapy .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as triazolopyrazine derivatives, have been reported to inhibit c-met and vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active sites of the enzymes, thereby preventing their normal function .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases by similar compounds can affect multiple downstream pathways, including those involved in cell proliferation, survival, and angiogenesis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines .
Análisis Bioquímico
Biochemical Properties
6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One of the primary interactions is with the benzodiazepine receptor, where it acts as a selective agonist . This interaction is crucial as it modulates the receptor’s activity, leading to various physiological effects. Additionally, the compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and receptor activity.
Cellular Effects
The effects of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance the inhibitory effects of GABA receptors, leading to reduced neuronal excitability . This modulation of GABAergic signaling pathways can impact various cellular processes, including neurotransmission, synaptic plasticity, and overall cellular metabolism. Furthermore, the compound’s interaction with benzodiazepine receptors suggests potential effects on gene expression related to these receptors, further influencing cellular function.
Molecular Mechanism
At the molecular level, 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the benzodiazepine receptor, acting as a selective agonist . This binding enhances the receptor’s activity, leading to increased inhibitory neurotransmission. Additionally, the compound’s interaction with GABA receptors involves binding to specific sites on the receptor, enhancing its inhibitory effects . These molecular interactions highlight the compound’s role in modulating neurotransmission and receptor activity, providing insights into its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular function, particularly in modulating neurotransmission and receptor activity .
Dosage Effects in Animal Models
The effects of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance inhibitory neurotransmission without significant adverse effects . At higher doses, toxic effects can occur, including sedation, motor impairment, and potential toxicity to specific cell types . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is involved in various metabolic pathways. The compound is metabolized by specific enzymes, leading to the formation of metabolites that can influence its activity . These metabolic pathways involve interactions with enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation . The effects on metabolic flux and metabolite levels are essential considerations in understanding the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within specific tissues, impacting its overall efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications influence its localization, ensuring that the compound reaches its intended sites of action . This subcellular targeting is crucial for the compound’s efficacy in modulating biochemical pathways and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Moiety: This is usually done via nucleophilic substitution reactions where the piperazine ring is introduced to the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using robust and cost-effective reagents .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially reducing the triazole ring to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce various functional groups.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives depending on the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines: These compounds also feature the triazolopyridazine core but differ in the substitution pattern, which can affect their biological activity.
6-Hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a hydrazinyl group instead of a piperazine, which may alter its reactivity and biological properties.
Uniqueness
6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the combination of the piperazine and trifluoromethyl groups, which confer distinct chemical and biological properties. The piperazine ring enhances its solubility and bioavailability, while the trifluoromethyl group increases its metabolic stability and lipophilicity .
Propiedades
IUPAC Name |
6-piperazin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N6/c11-10(12,13)9-16-15-7-1-2-8(17-19(7)9)18-5-3-14-4-6-18/h1-2,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECIZQVFPVPNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2592092.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2592096.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2592100.png)

![3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2592103.png)

![3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2592105.png)




